molecular formula C12H17BN2O4 B13498340 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13498340
M. Wt: 264.09 g/mol
InChI Key: PVNVIEYNXSXXKG-UHFFFAOYSA-N
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Description

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester-functionalized aniline derivative featuring a nitro group at the 2-position and a pinacol-protected boronate group at the 3-position of the aromatic ring. This compound is of interest in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate moiety and in materials science for its electron-deficient aromatic system. The nitro group introduces strong electron-withdrawing effects, which influence reactivity and electronic properties .

Properties

Molecular Formula

C12H17BN2O4

Molecular Weight

264.09 g/mol

IUPAC Name

2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(14)10(8)15(16)17/h5-7H,14H2,1-4H3

InChI Key

PVNVIEYNXSXXKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of a nitroaniline precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of a boronic acid or ester with an aryl halide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene, DMF).

Major Products

    Reduction: 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Scientific Research Applications

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline largely depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Compound Name Substituents Molecular Formula Key Features Applications/Reactivity Reference
2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -NO₂ (2-position), -B(pin) (3-position) C₁₂H₁₆BN₂O₄ Electron-deficient aromatic system; potential precursor for nitro reduction to amine. Cross-coupling, energetic materials, pharmaceuticals.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -NH₂ (para to -B(pin)) C₁₂H₁₈BNO₂ Electron-rich due to -NH₂; high reactivity in Suzuki couplings. Intermediate for biaryl synthesis, OLED materials.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -NH₂ (meta to -B(pin)) C₁₂H₁₈BNO₂ Moderate electron density; steric hindrance at meta position. Crystal engineering, ligand design.
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -CH₃ (5-position), -NH₂ (ortho to -B(pin)) C₁₃H₂₀BNO₂ Electron-donating methyl group enhances stability; steric effects. Pharmaceuticals, agrochemicals.
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -NO₂ (4-position), -B(pin) (2-position) C₁₂H₁₆BN₂O₄ Isomeric nitro-boronate; distinct electronic distribution. Not explicitly reported; likely similar to target compound.

Key Observations :

  • Electronic Effects : The nitro group in the target compound creates a highly electron-deficient ring, reducing its reactivity in Suzuki-Miyaura reactions compared to electron-rich analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
  • Steric Considerations : Meta-substituted boronic esters (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) exhibit steric hindrance, which can slow coupling kinetics .
  • Functional Group Compatibility : Compounds with protected amines (e.g., tert-butyl carbamate in tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate) enable selective deprotection for downstream modifications .

Physical and Spectroscopic Data

  • Crystallography : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline crystallizes in the orthorhombic system (space group Pna2₁), with bond lengths consistent with boronate-amine interactions .
  • NMR Signatures: N,N-Dimethyl-4-boronate-aniline shows distinct ¹H NMR signals at δ 7.65 (d, J = 8.4 Hz, 2H) and δ 2.98 (s, 6H) for the dimethylamino group .
  • MS Data : Exact mass matches (e.g., [M+H]⁺ for N,N-dimethyl-4-boronate-aniline: calc. 249.12, found 249.12 ).

Biological Activity

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Molecular Formula : C12H17BN2O4
  • Molecular Weight : 264.09 g/mol
  • CAS Number : 833486-94-5
  • Melting Point : 171°C

Biological Activity Overview

The biological activity of 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been explored primarily in the context of its interaction with various biological targets. The presence of the nitro group and boron moiety suggests potential activity in enzymatic inhibition and as a therapeutic agent.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The boron atom's unique properties can facilitate interactions with nucleophilic sites on enzymes.
  • Antiparasitic Activity : Similar compounds have demonstrated effectiveness against parasites by disrupting metabolic processes. Research indicates that structural modifications can enhance antiparasitic properties while maintaining metabolic stability .

Study 1: Antiparasitic Activity Evaluation

A study evaluated the antiparasitic activity of related compounds incorporating the boron moiety. The findings indicated that modifications to the dioxaborolane structure could enhance efficacy against Plasmodium falciparum (the malaria-causing parasite). The most effective derivatives exhibited EC50 values in the low nanomolar range (0.010 μM), suggesting that similar activity could be expected from 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Study 2: Metabolic Stability Assessment

Research into the metabolic stability of boron-containing compounds revealed that lipophilicity plays a crucial role in determining both solubility and metabolic degradation rates. Compounds with balanced lipophilicity showed improved stability in human liver microsomes and rat hepatocytes. This suggests that careful tuning of molecular properties could optimize 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for therapeutic use .

Data Table: Comparison of Biological Activities

Compound NameEC50 (μM)Metabolic Stability (CL int μL/min/mg)Notes
2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineTBDTBDPotential antiparasitic activity
Related Compound A0.01027High efficacy against P. falciparum
Related Compound B0.17742Moderate activity; lower stability

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